molecular formula C21H22FN5O2S B12377405 1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-fluoroethyl)urea

1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-fluoroethyl)urea

Cat. No.: B12377405
M. Wt: 427.5 g/mol
InChI Key: RRNFUKFNHGBQEF-UHFFFAOYSA-N
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Description

mTOR inhibitor-10 is a compound that targets the mechanistic target of rapamycin (mTOR) pathway, which is crucial in regulating cell growth, proliferation, metabolism, and survival. The mTOR pathway is often dysregulated in various cancers, making mTOR inhibitors valuable in cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mTOR inhibitor-10 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include:

Industrial Production Methods

Industrial production of mTOR inhibitor-10 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent quality and yield. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

mTOR inhibitor-10 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Mechanism of Action

mTOR inhibitor-10 exerts its effects by binding to the mTOR complex, specifically mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). This binding inhibits the kinase activity of mTOR, leading to reduced phosphorylation of downstream targets such as ribosomal protein S6 kinase and eukaryotic translation initiation factor 4E-binding protein 1. This inhibition results in decreased protein synthesis, cell growth, and proliferation .

Properties

Molecular Formula

C21H22FN5O2S

Molecular Weight

427.5 g/mol

IUPAC Name

1-(2-fluoroethyl)-3-[4-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl]phenyl]urea

InChI

InChI=1S/C21H22FN5O2S/c22-8-9-23-21(28)24-14-3-1-13(2-4-14)19-25-17-7-10-30-18(17)20(26-19)27-11-15-5-6-16(12-27)29-15/h1-4,7,10,15-16H,5-6,8-9,11-12H2,(H2,23,24,28)

InChI Key

RRNFUKFNHGBQEF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC1O2)C3=NC(=NC4=C3SC=C4)C5=CC=C(C=C5)NC(=O)NCCF

Origin of Product

United States

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